molecular formula C19H21NO5 B8820232 (4R,4aS,7aR,12bS,13R)-4a,9,13-trihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one CAS No. 2139253-69-1

(4R,4aS,7aR,12bS,13R)-4a,9,13-trihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

Cat. No.: B8820232
CAS No.: 2139253-69-1
M. Wt: 343.4 g/mol
InChI Key: INQPEYLRYLSPCY-GYFISPQKSA-N
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Description

The compound (4R,4aS,7aR,12bS,13R)-4a,9,13-trihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one is a complex organic molecule with significant biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,4aS,7aR,12bS,13R)-4a,9,13-trihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one involves multiple steps, including the formation of the benzofuran and isoquinoline rings. The key steps typically involve:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenolic compounds.

    Formation of the Isoquinoline Ring: This often involves Pictet-Spengler reactions, where an aldehyde or ketone reacts with an amine.

    Hydroxylation and Allylation: Introduction of hydroxyl groups and the prop-2-enyl side chain can be achieved through selective hydroxylation and allylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or quinones.

    Reduction: Reduction reactions can convert ketones or quinones back to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) and amines (NH₂⁻) can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.

Biology

In biological research, it is used to study enzyme interactions and metabolic pathways due to its structural similarity to natural isoquinoline alkaloids.

Medicine

The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cancer.

Industry

In the industrial sector, it is used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes and receptors. The hydroxyl groups and the isoquinoline ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-6-(phenylmethylene)-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7-one
  • (4R,4aS,7aR,12bS)-3-allyl-4a,9-dihydroxy-2,3,4,4a,5,6-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7(7aH)-one

Uniqueness

The unique combination of hydroxyl groups and the prop-2-enyl side chain in (4R,4aS,7aR,12bS,13R)-4a,9,13-trihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one distinguishes it from other similar compounds. This structural uniqueness contributes to its specific biological activities and potential therapeutic applications.

Properties

CAS No.

2139253-69-1

Molecular Formula

C19H21NO5

Molecular Weight

343.4 g/mol

IUPAC Name

(4R,4aS,7aR,12bS,13R)-4a,9,13-trihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

InChI

InChI=1S/C19H21NO5/c1-2-8-20-9-7-18-13-10-3-4-11(21)15(13)25-17(18)12(22)5-6-19(18,24)16(20)14(10)23/h2-4,14,16-17,21,23-24H,1,5-9H2/t14-,16-,17+,18+,19-/m1/s1

InChI Key

INQPEYLRYLSPCY-GYFISPQKSA-N

Isomeric SMILES

C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1[C@@H](C5=C3C(=C(C=C5)O)O4)O)O

Canonical SMILES

C=CCN1CCC23C4C(=O)CCC2(C1C(C5=C3C(=C(C=C5)O)O4)O)O

Origin of Product

United States

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